molecular formula C23H25ClN4O3 B2962928 3-[5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione CAS No. 932990-20-0

3-[5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione

Cat. No.: B2962928
CAS No.: 932990-20-0
M. Wt: 440.93
InChI Key: UENHYRFAEGPFOX-UHFFFAOYSA-N
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Description

3-[5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or modulation of neurotransmitter release in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione is unique due to its specific combination of a quinazoline core and a chlorophenyl piperazine moiety. This unique structure imparts distinct biological activities and potential therapeutic applications that are not observed in other similar compounds .

Properties

IUPAC Name

3-[5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O3/c24-17-6-5-7-18(16-17)26-12-14-27(15-13-26)21(29)10-3-4-11-28-22(30)19-8-1-2-9-20(19)25-23(28)31/h1-2,5-9,16H,3-4,10-15H2,(H,25,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENHYRFAEGPFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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